molecular formula C10H11BN2O2 B1444035 [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid CAS No. 1487353-57-0

[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid

Cat. No.: B1444035
CAS No.: 1487353-57-0
M. Wt: 202.02 g/mol
InChI Key: YPHZJQOHWGFTAA-UHFFFAOYSA-N
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Description

[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C10H11BN2O2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 1-methyl-1H-pyrazol-5-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by palladium complexes and usually requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds .

Biology and Medicine: Its boronic acid group can interact with biological molecules, making it a candidate for enzyme inhibitors and other therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it useful in the development of new materials with unique properties .

Comparison with Similar Compounds

Uniqueness: [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid is unique due to the presence of both a boronic acid group and a pyrazole ring attached to a phenyl ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications in different fields .

Properties

IUPAC Name

[4-(2-methylpyrazol-3-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O2/c1-13-10(6-7-12-13)8-2-4-9(5-3-8)11(14)15/h2-7,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHZJQOHWGFTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=NN2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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